REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:9][C:8]=1[CH2:20][OH:21].C([O:25][B:26](OC(C)C)OC(C)C)(C)C.Cl>O1CCCC1>[O:13]([C:10]1[CH:11]=[CH:12][C:7]2[B:26]([OH:25])[O:21][CH2:20][C:8]=2[CH:9]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
n-hexanes
|
Quantity
|
8.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
(2-bromo-5-phenoxyphenyl)methanol
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)OC1=CC=CC=C1)CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.075 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for thirty minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for twenty minutes at −25° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to −50° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl ether (3×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (60 mL) and brine (60 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=CC2=C(COB2O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0058 mol | |
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |